2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
2-Fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide is a fluorinated benzamide derivative with a pyridazine core and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The key steps include:
Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine core with a suitable thiol, such as pyridin-3-ylmethyl mercaptan.
Fluorination: The fluorine atom is introduced at the 2-position of the benzamide moiety through nucleophilic aromatic substitution or other fluorination methods.
Final Coupling: The fluorinated benzamide is then coupled with the thioether-linked pyridazine to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, strong bases or acids
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alcohols, amines, or thiols
Substitution: Amides, thioethers, or ethers
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential biological activity. Biology: It can serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms. Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. The fluorine atom and the thioether linkage can influence its binding affinity and specificity to biological targets, such as enzymes or receptors. The exact mechanism would need to be determined through experimental studies, including binding assays and functional assays.
Comparison with Similar Compounds
2-Fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide
2-Fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide
2-Fluoro-N-(6-((thiophen-2-ylmethyl)thio)pyridazin-3-yl)benzamide
Uniqueness: The uniqueness of 2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide lies in its specific structural features, such as the position of the fluorine atom and the thioether linkage, which can affect its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-14-6-2-1-5-13(14)17(23)20-15-7-8-16(22-21-15)24-11-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWSIWWLNUYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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